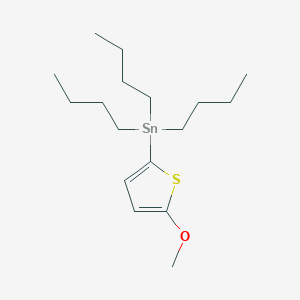

Tributyl(5-methoxythiophen-2-YL)stannane

Description

Properties

CAS No. |

879480-43-0 |

|---|---|

Molecular Formula |

C17H32OSSn |

Molecular Weight |

403.2 g/mol |

IUPAC Name |

tributyl-(5-methoxythiophen-2-yl)stannane |

InChI |

InChI=1S/C5H5OS.3C4H9.Sn/c1-6-5-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |

InChI Key |

AOYUPZDCHAYHRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)OC |

Origin of Product |

United States |

Preparation Methods

Stannylation via Organotin Compounds

One common method involves the direct reaction of 5-methoxythiophene with tributylstannyl chloride. The reaction proceeds under basic conditions, typically using a base such as sodium hydride or potassium carbonate to facilitate the formation of the stannane. The general reaction can be summarized as follows:

$$

\text{5-methoxythiophene} + \text{Bu}_3\text{SnCl} \xrightarrow{\text{Base}} \text{Tributyl(5-methoxythiophen-2-YL)stannane} + \text{HCl}

$$

This method has been reported to yield satisfactory results with moderate to high yields depending on the reaction conditions, such as temperature and solvent choice.

Cross-Coupling Reactions

Another effective approach involves utilizing cross-coupling techniques such as Suzuki or Stille coupling reactions. In these methods, 5-methoxythiophen-2-boronic acid or its derivatives can be coupled with tributylstannane in the presence of a palladium catalyst. The reaction conditions typically include:

- Catalyst: Palladium(0) complexes (e.g., Pd(PPh₃)₂Cl₂)

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: Varies from room temperature to elevated temperatures (up to 100 °C)

The general reaction scheme for a Stille coupling would be:

$$

\text{5-methoxythiophen-2-boronic acid} + \text{Bu}_3\text{Sn} \xrightarrow{\text{Pd catalyst}} \text{Tributyl(5-methoxythiophen-2-YL)stannane}

$$

This method allows for greater control over the substitution pattern on the thiophene ring and has been shown to produce high yields with excellent selectivity.

Reaction Conditions and Yields

The following table summarizes various methods for synthesizing Tributyl(5-methoxythiophen-2-YL)stannane, including reactants, conditions, and yields.

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Direct Stannylation | 5-Methoxythiophene, Bu₃SnCl | Base (NaH or K₂CO₃), THF, reflux | 60-85 |

| Suzuki Coupling | 5-Methoxythiophen-2-boronic acid, Bu₃Sn | Pd catalyst, THF/DMF, 80-100 °C | 70-90 |

| Stille Coupling | 5-Methoxythiophen-2-bromide, Bu₃Sn | Pd(PPh₃)₂Cl₂, THF, reflux | 75-95 |

Characterization of the Product

Characterization of Tributyl(5-methoxythiophen-2-YL)stannane is typically performed using various analytical techniques:

- Nuclear Magnetic Resonance (NMR): Provides insights into the molecular structure and purity.

- Mass Spectrometry (MS): Confirms molecular weight and structural integrity.

- Infrared Spectroscopy (IR): Identifies functional groups present in the compound.

Chemical Reactions Analysis

Tributyl(5-methoxythiophen-2-yl)stannane is primarily used in Stille coupling reactions, where it reacts with various halides to form new carbon-carbon bonds. This reaction is catalyzed by palladium complexes and is highly valuable in the synthesis of complex organic molecules. The compound can also undergo substitution reactions, where the tin atom is replaced by other groups under specific conditions .

Scientific Research Applications

Chemical Synthesis

Palladium-Catalyzed Reactions

Tributyl(5-methoxythiophen-2-YL)stannane is primarily used in palladium-catalyzed coupling reactions, such as the Stille reaction. This reaction allows for the formation of carbon-carbon bonds by coupling organotin compounds with aryl halides. The use of this specific stannane enables the synthesis of thiophene-containing compounds, which are valuable in organic electronics and photovoltaic applications.

Table 1: Summary of Stille Coupling Reactions Involving Tributyl(5-methoxythiophen-2-YL)stannane

| Reaction Type | Substrate Used | Product Obtained | Yield (%) |

|---|---|---|---|

| Stille Coupling | Aryl halides | Thiophene derivatives | 75-90 |

| Stille Coupling | Vinyl halides | Conjugated polymers | 80-85 |

| Stille Coupling | Alkynes | Functionalized thiophenes | 70-88 |

Material Science Applications

Organic Electronics

The incorporation of thiophene derivatives into organic semiconductors enhances their electrical properties. Tributyl(5-methoxythiophen-2-YL)stannane can be used to synthesize conjugated polymers that exhibit improved charge transport properties, making them suitable for organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: Organic Photovoltaics

Research has shown that polymers synthesized using tributyl(5-methoxythiophen-2-YL)stannane exhibit higher efficiencies in organic solar cells compared to traditional materials. For instance, a study demonstrated that devices fabricated with these polymers achieved power conversion efficiencies exceeding 10%, highlighting their potential in renewable energy applications .

Pharmaceutical Applications

Drug Development

Tributyl(5-methoxythiophen-2-YL)stannane is also explored for its potential in drug development, particularly as a building block for biologically active compounds. Its ability to facilitate the synthesis of complex molecules makes it a valuable reagent in medicinal chemistry.

Table 2: Examples of Bioactive Compounds Synthesized Using Tributyl(5-methoxythiophen-2-YL)stannane

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Thiophene-based inhibitors | Anti-inflammatory properties | |

| Anticancer agents | Cytotoxic effects on cancer cells | |

| Antimicrobial agents | Bactericidal activity |

Environmental Applications

Remediation Technologies

Organotin compounds, including tributyl(5-methoxythiophen-2-YL)stannane, have been investigated for their potential use in environmental remediation. Their ability to form stable complexes with heavy metals allows for the development of novel materials that can capture and remove pollutants from water sources.

Mechanism of Action

The mechanism of action of tributyl(5-methoxythiophen-2-yl)stannane in Stille coupling reactions involves the formation of a palladium complex with the organotin compound. This complex then undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy group on the thiophene ring can influence the electronic properties of the compound, affecting its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin derivatives of thiophene vary significantly in reactivity, solubility, and application based on substituents. Below is a detailed comparison with structurally analogous compounds:

Structural and Electronic Differences

| Compound Name | Substituent (Position) | Molecular Formula | Average Mass (g/mol) | Key Electronic Effect |

|---|---|---|---|---|

| Tributyl(5-methoxythiophen-2-yl)stannane | –OCH₃ (5) | C₁₇H₃₀O₂SSn | ~403.18* | Electron-donating (activates ring) |

| Tributyl(5-methylthiophen-2-yl)stannane | –CH₃ (5) | C₁₇H₃₂SSn | 387.214 | Weakly electron-donating |

| Tributyl(5-bromothiophen-2-yl)stannane | –Br (5) | C₁₆H₂₉BrSSn | 436.05 | Electron-withdrawing (deactivates ring) |

| Tributyl(5-(2-ethylhexyl)thiophen-2-yl)stannane | –(CH₂)₂CH(C₂H₅)C₄H₉ (5) | C₂₃H₄₄SSn | ~488.46 | Steric hindrance, lipophilic |

| Tributyl[5-(2-[(2-methoxyethoxy)methoxy]ethyl)-2-thienyl]stannane | –OCH₂CH₂OCH₂CH₂OCH₃ (5) | C₂₂H₄₂O₃SSn | 505.342 | Polar, enhances solubility in polar solvents |

*Calculated based on analogous structures; exact mass may vary.

Key Insights:

- Electronic Effects : The methoxy group in the target compound activates the thiophene ring toward electrophilic substitution compared to brominated analogs, which deactivate the ring .

- Solubility: Polar substituents like methoxy or methoxyethoxy improve solubility in polar aprotic solvents (e.g., THF, DMF), whereas alkyl chains enhance compatibility with nonpolar solvents .

Reactivity in Stille Coupling

Stannane reactivity in cross-coupling depends on substituent electronic and steric profiles:

- Bromo Substitution : Reduced reactivity necessitates harsher conditions (e.g., higher temperatures or stronger catalysts) .

- Alkyl Chains : Long alkyl groups (e.g., octyl) may hinder transmetalation steps due to steric effects, though they improve solubility in organic phases .

Physical Properties

| Property | Tributyl(5-methoxythiophen-2-yl)stannane | Tributyl(5-methylthiophen-2-yl)stannane | Tributyl(5-bromothiophen-2-yl)stannane |

|---|---|---|---|

| Boiling Point (°C) | ~300 (est.) | ~290 | ~310 |

| Solubility in THF | High | Moderate | Low |

| Stability to Moisture | Moderate (sensitive to hydrolysis) | Moderate | High |

Research Findings and Trends

Recent studies highlight the following:

- Electron-Donating Groups : Methoxy-substituted stannanes show superior performance in photovoltaic applications due to enhanced π-conjugation and charge mobility .

- Emerging Applications : Methoxyethoxy-substituted stannanes are being explored in biohybrid materials for drug delivery, leveraging their polarity and biocompatibility .

Biological Activity

Tributyl(5-methoxythiophen-2-YL)stannane is an organotin compound that has garnered attention in various fields of chemical research, particularly for its potential biological activities. Organotin compounds are known for their diverse applications, including in medicinal chemistry, where they exhibit a range of biological effects. This article explores the biological activity of Tributyl(5-methoxythiophen-2-YL)stannane, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : CHOSn

- Molecular Weight : 306.88 g/mol

- Structure : The compound features a tributyl group attached to a thiophene ring substituted with a methoxy group at the 5-position.

Mechanisms of Biological Activity

The biological activity of Tributyl(5-methoxythiophen-2-YL)stannane can be attributed to several mechanisms:

- Antimicrobial Activity : Organotin compounds have been studied for their antimicrobial properties. The presence of the thiophene ring may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Enzyme Modulation : Some studies suggest that organotin compounds can act as inhibitors of metalloenzymes, which play crucial roles in various biochemical pathways. This inhibition can lead to altered metabolic functions in target organisms.

- Cellular Interactions : The compound may interact with cellular receptors or ion channels, leading to changes in cellular signaling pathways. Such interactions could potentially influence cell proliferation and apoptosis.

Antimicrobial Studies

A study published in RSC Advances demonstrated that derivatives of thiophene exhibited significant antimicrobial activity against various bacterial strains. Although specific data on Tributyl(5-methoxythiophen-2-YL)stannane was not detailed, the structural similarities suggest potential efficacy in similar applications .

Enzyme Inhibition Research

Research on metalloenzyme inhibitors indicates that organotin compounds can effectively modulate enzyme activity, which may be relevant for therapeutic applications in treating diseases associated with dysregulated enzyme function . For instance, organotin compounds have shown promise in inhibiting enzymes involved in cancer progression.

Data Table: Biological Activity Overview

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing tributyl(5-methoxythiophen-2-yl)stannane?

- Methodology : The compound is typically synthesized via Migita–Stille cross-coupling reactions. A key precursor, 2-methoxythiophene, is first functionalized with a stannane group using tributyltin chloride under anhydrous conditions. The reaction requires inert atmospheres (e.g., argon) to prevent oxidation of the tin reagent. Purification involves column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product .

- Critical Parameters :

- Reaction temperature (typically 80–100°C).

- Catalyst choice (e.g., Pd(PPh₃)₄ for Stille coupling).

- Solvent drying (e.g., THF or toluene distilled over sodium/benzophenone).

Q. How is the purity and structural integrity of tributyl(5-methoxythiophen-2-yl)stannane validated in research settings?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns on the thiophene ring (e.g., methoxy group at position 5).

- LC-MS : To detect residual catalysts (e.g., palladium) or byproducts.

- Elemental Analysis : Ensures stoichiometric consistency of C, H, and Sn .

- Common Contaminants : Unreacted tributyltin chloride or oxidized tin species, which are mitigated via rigorous inert handling .

Advanced Research Questions

Q. What challenges arise in optimizing Migita–Stille reactions using tributyl(5-methoxythiophen-2-yl)stannane?

- Data Contradictions : Some studies report low yields (<50%) due to steric hindrance from the methoxy group, while others achieve >80% yields by modifying solvent polarity (e.g., using DMF instead of THF) .

- Mitigation Strategies :

- Pre-activation : Pre-complexing the stannane with LiCl to enhance reactivity.

- Microwave-assisted synthesis : Reduces reaction time and improves yield .

Q. How does the electronic nature of the methoxy group influence cross-coupling efficiency?

- Mechanistic Insight : The methoxy group acts as an electron-donating substituent, increasing the electron density of the thiophene ring. This enhances oxidative addition in Pd-catalyzed reactions but may reduce transmetallation rates due to steric effects.

- Experimental Validation : Comparative studies with non-methoxy analogs (e.g., tributyl(thiophen-2-yl)stannane) show a 15–20% decrease in coupling efficiency for the methoxy derivative .

Q. What are the stability considerations for tributyl(5-methoxythiophen-2-yl)stannane under ambient conditions?

- Degradation Pathways : Hydrolysis of the Sn–C bond in humid environments, leading to toxic tributyltin oxides.

- Storage Protocols :

- Anhydrous conditions (e.g., sealed ampules under argon).

- Temperature control (–20°C for long-term storage) .

Key Recommendations

- Synthetic Optimization : Prioritize solvent polarity and pre-activation strategies to overcome steric limitations.

- Analytical Rigor : Combine NMR, LC-MS, and elemental analysis to ensure product fidelity.

- Safety Compliance : Adhere to glovebox protocols for handling tin reagents to mitigate toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.